molecular formula C22H21NO3 B4398114 2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid

2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid

Cat. No.: B4398114
M. Wt: 347.4 g/mol
InChI Key: BDBNNQMGNNSGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid is a complex organic compound that features both an indole and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the naphthalene moiety through a series of coupling reactions. The final step often involves the formation of the butanoic acid group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The indole and naphthalene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
  • 2-(1H-indol-3-yl)-4-oxo-4-(2-naphthalenyl)butanoic acid

Uniqueness

2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-21(16-10-9-14-5-1-2-6-15(14)11-16)12-18(22(25)26)19-13-23-20-8-4-3-7-17(19)20/h3-4,7-11,13,18,23H,1-2,5-6,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBNNQMGNNSGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC(C3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Reactant of Route 2
2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Reactant of Route 3
2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Reactant of Route 4
2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
2-(1H-indol-3-yl)-4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid

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